molecular formula C18H21N3O5S B5197873 3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide

3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide

Cat. No.: B5197873
M. Wt: 391.4 g/mol
InChI Key: BLFWGZWHUMFBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core substituted with diethylsulfamoyl, methyl, and nitrophenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide core through an amide coupling reaction with 4-nitroaniline.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amines, and other derivatives that retain the benzamide core structure .

Scientific Research Applications

Chemistry

In chemistry, 3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications .

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as pharmaceuticals. The presence of the diethylsulfamoyl group is believed to enhance the compound’s bioavailability and efficacy in targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The diethylsulfamoyl group enhances the compound’s solubility and facilitates its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylsulfamoyl)-N-(4-nitrophenyl)benzamide
  • 3-(diethylsulfamoyl)-4-methyl-N-(4-aminophenyl)benzamide
  • 3-(diethylsulfamoyl)-4-methyl-N-(4-chlorophenyl)benzamide

Uniqueness

Compared to similar compounds, 3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diethylsulfamoyl and nitrophenyl groups in the same molecule allows for a combination of properties that are not observed in other related compounds .

Properties

IUPAC Name

3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-4-20(5-2)27(25,26)17-12-14(7-6-13(17)3)18(22)19-15-8-10-16(11-9-15)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFWGZWHUMFBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.